3-Bromo-5-(isopropoxy)-phenol
Overview
Description
Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to a benzene ring. The presence of the bromo- and isopropoxy- substituents on the phenol ring in “3-Bromo-5-(isopropoxy)-phenol” would likely influence its chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromo- group, an isopropoxy- group, and a hydroxyl group attached. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Phenols are acidic due to the presence of the hydroxyl group, and they can undergo reactions typical of alcohols. Additionally, the aromatic ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the bromo-, isopropoxy-, and hydroxyl groups. For example, the hydroxyl group would likely make the compound more polar and potentially increase its boiling point .Scientific Research Applications
Environmental Impact and Water Treatment
3-Bromo-5-(isopropoxy)-phenol is closely related to bromophenols, which are extensively used in industrial products and have a significant impact on aquatic environments. Studies have explored the oxidation kinetics of bromophenols and their potential formation of brominated polymeric products during water treatment processes. These compounds demonstrate considerable reactivity, which is crucial for understanding their fate and the formation of by-products during oxidative water treatment. It's imperative to understand their reactivities and fates, especially when certain treatment methods like potassium permanganate [Mn(VII)] are applied, as this could lead to the formation of potentially toxic brominated polymeric products (Jiang et al., 2014).
Chemical Interactions and Synthesis
The compound is involved in various chemical interactions and synthesis processes. For instance, in the study of halogenated phenolic compounds, it's crucial to understand their reactions with elements like bromine and chlorine. These reactions can either be oxidation (electron transfer) or electrophilic aromatic substitution, and the dominant process depends on the relative position of the hydroxyl substituents and the possibility of quinone formation. Such insights are vital for the chemical manipulation of these compounds and their application in various fields, including the synthesis of novel compounds with potential biological activities (Criquet et al., 2015).
Biological and Pharmaceutical Applications
Studies on bromophenol derivatives, closely related to this compound, have shown promising biological activities. For example, a novel bromophenol derivative demonstrated significant anticancer activities on human lung cancer cell lines, highlighting the therapeutic potential of such compounds. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells through pathways like ROS-mediated PI3K/Akt and the MAPK signaling pathway indicates its potential in developing new anticancer drugs (Guo et al., 2018).
Additionally, bromophenols extracted from marine sources have exhibited antibacterial properties, further emphasizing the potential of these compounds in medicinal chemistry and drug development (Xu et al., 2003).
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as 3-bromo-5-(isopropoxy)-phenol, are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling, this compound would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The this compound, being a boronic acid derivative, would provide the organic group for this transfer .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of carbon-carbon bonds via Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their derivatives are generally considered to be marginally stable in water , which could impact their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry .
Action Environment
The action of this compound, like other boronic acids and their derivatives, can be influenced by environmental factors. For instance, the stability of these compounds can be affected by the presence of water . Additionally, the Suzuki–Miyaura coupling reaction itself is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can significantly influence the efficacy of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Boronic acids and their derivatives, such as 3-Bromo-5-(isopropoxy)-phenol, are known to participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Metabolic Pathways
Boronic acids and their derivatives are known to participate in Suzuki–Miyaura cross-coupling reactions .
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSRHSIWJODVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680259 | |
Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-73-5 | |
Record name | 3-Bromo-5-(1-methylethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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